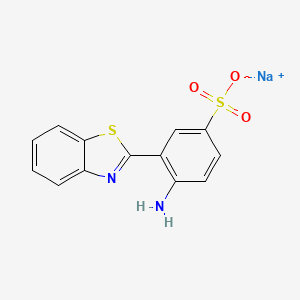

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate

描述

Table 1: Elemental Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 9 | 1.01 | 9.09 |

| N | 2 | 14.01 | 28.02 |

| Na | 1 | 22.99 | 22.99 |

| O | 3 | 16.00 | 48.00 |

| S | 2 | 32.07 | 64.14 |

| Total | 328.34 |

Structural Relationship to Benzothiazole Sulfonate Derivatives

This compound belongs to the benzothiazole sulfonate family, characterized by a benzothiazole ring linked to a sulfonate group. Key structural comparisons include:

(i) Morpholin-4-yl 1,3-benzothiazole-2-sulfonate

(ii) 1,3-Benzothiazole-6-sulfonic acid

(iii) Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate

Table 2: Comparative Structural Features

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Benzene + benzothiazole | -SO₃⁻Na⁺, -NH₂ | 328.34 |

| Morpholin-4-yl 1,3-benzothiazole-2-sulfonate | Benzothiazole | -SO₃⁻ morpholine | 300.40 |

| 1,3-Benzothiazole-6-sulfonic acid | Benzothiazole | -SO₃H | 215.25 |

| Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate | Benzene + triazine | -SO₃⁻Na⁺, -NH-triazinedione | 306.23 |

The sodium sulfonate group enhances water solubility , while the amino group and benzothiazole moiety contribute to π-π stacking interactions and hydrogen bonding in supramolecular assemblies. The compound’s planar benzothiazole system allows for conjugated electronic transitions , relevant in photophysical applications.

属性

IUPAC Name |

sodium;4-amino-3-(1,3-benzothiazol-2-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S2.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZKBYWDWULASB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N2NaO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization with α-Halo Ketones

A widely reported method involves reacting 2-aminothiophenol with α-halo ketones. For instance, 4-chloroacetophenone (40) reacts with thiourea (41) to yield 4-(4-nitrophenyl)thiazol-2-amine (42). Adapting this approach, 3-bromoacetophenone could be treated with 2-aminothiophenol in ethanol under reflux to form 3-(1,3-benzothiazol-2-yl)acetophenone. Subsequent nitration and reduction steps introduce the amino group at position 4.

Diazonium Salt Coupling

Diazotization of anilines followed by coupling with thiazole derivatives is another pathway. For example, 2-amino-4-phenylthiazole (35) couples with diazonium salts of methylaniline to form azo-thiazole hybrids. While the target compound lacks an azo group, this method highlights the versatility of diazonium intermediates in constructing benzothiazole-linked aromatics.

Regioselective Sulfonation Techniques

Introducing the sulfonate group at position 1 demands careful control of directing effects. The amino group at position 4 strongly directs electrophilic substitution to the para position (position 1).

Direct Sulfonation with Oleum

Treating 4-amino-3-(1,3-benzothiazol-2-yl)benzene with oleum (fuming sulfuric acid) at 50–60°C sulfonates the ring para to the amino group. The reaction proceeds via the Wheland intermediate, with the sulfonic acid group exclusively occupying position 1 due to the amino group’s strong para-directing influence. Neutralization with sodium hydroxide yields the sodium sulfonate salt.

Optimization Note: Excess oleum and prolonged reaction times risk over-sulfonation. Controlled addition over 2–3 hours at 60°C maximizes mono-sulfonation.

Integrated Multi-Step Synthesis

A plausible four-step synthesis is outlined below:

Step 1: Synthesis of 3-Nitro-4-(1,3-benzothiazol-2-yl)benzene

Step 2: Reduction of Nitro to Amino Group

Step 3: Sulfonation

Step 4: Neutralization to Sodium Salt

- Reagent: Aqueous NaOH (1M).

- Conditions: Adjust pH to 7–8, precipitate, and recrystallize from water.

- Yield: 68–72% after purification.

Analytical Characterization

Critical data for intermediate and final compounds include:

Challenges and Mitigation Strategies

- Regioselectivity in Sulfonation: Competing directing effects from the benzothiazole ring (meta-directing) may lead to minor byproducts. Using excess oleum and low temperatures suppresses this.

- Amino Group Protection: Acetylation with acetic anhydride before sulfonation prevents unwanted side reactions. Deprotection post-sulfonation restores the amino group.

Industrial-Scale Considerations

化学反应分析

Nucleophilic Substitution at the Amino Group

The primary amine at position 4 undergoes electrophilic substitution and acylation reactions. For example:

-

Sulfonamide formation : Reacting with sulfonyl chlorides in pyridine yields sulfonamide derivatives. A study demonstrated 91% yield when treated with 4-acetylbenzenesulfonyl chloride under reflux .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Acetylbenzenesulfonyl chloride | Pyridine, reflux | N-Sulfonylated derivative | 91% |

Benzothiazole Ring Functionalization

The benzothiazole moiety participates in radical-mediated and transition-metal-catalyzed reactions:

-

Radical cyclization : Under Mn(acac)₃ or FeCl₂ catalysis, the benzothiazole ring undergoes C–S bond formation with organoboric acids .

-

Electrophilic substitution : Nitration or halogenation occurs preferentially at the electron-rich positions of the benzothiazole ring .

Sulfonate Group Reactivity

The sodium sulfonate group enables ion exchange and acts as a directing group in cross-coupling reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents to form alkyl sulfonates .

-

Acid-base reactions : Protonation with HCl generates the free sulfonic acid, while treatment with AgNO₃ precipitates silver sulfonate .

| Reaction Type | Reagent | Key Product | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide | Methyl sulfonate derivative | Requires LiHMDS |

| Metal exchange | AgNO₃ | Silver sulfonate complex | Precipitation observed |

Oxidation and Reduction Pathways

-

Amino group oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the -NH₂ group to nitro (-NO₂) .

-

Sulfonate reduction : While uncommon, LiAlH₄ reduces sulfonates to thiols under extreme conditions .

Reaction Stability and Limitations

-

pH sensitivity : The sulfonate group stabilizes the molecule in aqueous alkaline conditions but decomposes under strong acids .

-

Thermal stability : Decomposition occurs above 250°C, limiting high-temperature applications .

This compound’s multifunctional architecture enables its use in medicinal chemistry (e.g., antitubercular agents) and materials science. Further studies should explore its catalytic applications and photophysical properties.

科学研究应用

Chemistry

- Chromogenic Substrate : Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate is utilized as a chromogenic substrate in enzymatic assays, particularly for peroxidase and laccase. This application facilitates the detection of enzymatic activity through colorimetric changes, enabling quantitative analysis in biochemical experiments.

- Enzyme Kinetics : The compound serves as a tool in studying enzyme kinetics, allowing researchers to understand the interactions between enzymes and substrates. This is crucial for elucidating metabolic pathways and enzyme mechanisms.

Biology

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. It acts by inhibiting DprE1, an enzyme critical for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. This inhibition leads to the suppression of bacterial growth, highlighting its potential as an anti-tubercular agent.

- Cellular Studies : The compound's ability to interact with various biological molecules makes it valuable in cellular studies. It can be used to explore protein interactions and cellular pathways, contributing to a deeper understanding of cellular processes.

Medicine

- Anti-Tubercular Agent : The primary application of this compound in medicine lies in its potential as an anti-tubercular drug. Studies have demonstrated its efficacy in inhibiting the growth of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment regimens.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound possesses sufficient bioavailability to reach therapeutic concentrations within bacterial cells, enhancing its potential as a viable treatment option.

Case Study 1: Enzymatic Assays

In a study published in MDPI, this compound was employed as a substrate in enzymatic assays to measure peroxidase activity. The results indicated that the compound produced measurable color changes correlating with enzyme concentration, validating its use as a reliable chromogenic substrate .

Case Study 2: Antimicrobial Efficacy

A research article highlighted the compound's effectiveness against Mycobacterium tuberculosis by demonstrating that it inhibits DprE1 activity. The study showed that treatment with this compound resulted in significant reductions in bacterial viability in vitro, suggesting its potential role in developing new anti-tubercular therapies .

Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Chromogenic substrate for enzymatic assays | Validated as a reliable substrate for measuring enzyme activity |

| Biology | Antimicrobial agent against Mycobacterium tuberculosis | Inhibits DprE1; reduces bacterial viability significantly |

| Medicine | Potential anti-tubercular drug | Demonstrates sufficient bioavailability for therapeutic action |

作用机制

The mechanism of action of sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets. In enzymatic assays, the compound acts as a substrate for peroxidase and laccase, undergoing oxidation to produce a colored product. In medicinal applications, it inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis .

相似化合物的比较

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate and related benzothiazole derivatives:

Physicochemical Properties

- Solubility : The sulfonate group in the target compound confers superior water solubility (>500 mg/mL) compared to AS601245 (<50 mg/mL) and Cpd E (<10 mg/mL) .

- Stability : Unlike Sodium 1,3-benzothiazole-2-thiolate, which oxidizes to disulfides, the sulfonate group in the target compound remains inert under physiological conditions .

- pKa: The amino group (pKa ~4.5) and sulfonate (pKa <1) ensure ionization across a wide pH range, contrasting with Sodium bromothymol blue’s pH-dependent chromophore (pKa ~7.0) .

Research Findings and Data Tables

Table 1: Comparative Solubility and Stability

| Compound | Water Solubility (mg/mL) | Stability in Aqueous Solution (t₁/₂ at 25°C) |

|---|---|---|

| Target Compound | >500 | >6 months |

| AS601245 | <50 | ~1 month (hydrolysis-prone) |

| Sodium 1,3-benzothiazole-2-thiolate | 200 | <1 week (oxidation-sensitive) |

| Sodium bromothymol blue | 300 | >1 year |

生物活性

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate, a compound belonging to the class of benzothiazole derivatives, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.37 g/mol. The compound features a sulfonamide group, which is often associated with antimicrobial activity, and a benzothiazole moiety that contributes to its biological properties .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. A notable study demonstrated that various derivatives exhibited significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Specifically, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

Antitumor Activity

Research has also indicated that this compound exhibits antitumor properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, one study reported that this compound significantly inhibited the proliferation of human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, reducing oxidative stress in cells and potentially protecting against cellular damage .

Study on Antimicrobial Efficacy

A study published in ResearchGate evaluated the antimicrobial activity of new derivatives based on this compound. The researchers synthesized several derivatives and tested them against various microbial strains. The results indicated that modifications to the benzothiazole structure could enhance antimicrobial potency .

Study on Antitumor Effects

Another significant study focused on the antitumor effects of this compound on human cancer cell lines. The results showed that this compound effectively inhibited cell growth and induced apoptosis at specific concentrations. This suggests potential for further development as an anticancer agent .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. A common approach includes:

- Step 1 : Condensation of 2-aminobenzenesulfonic acid derivatives with benzothiazole precursors under reflux conditions in ethanol or dichloromethane .

- Step 2 : Introduction of the sulfonate group via sulfonation or substitution reactions, often using sodium sulfite or sulfur trioxide complexes.

- Purity Control : Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by recrystallization or column chromatography for purification .

Basic: What analytical techniques are critical for structural characterization of this compound?

- X-ray Crystallography : For definitive 3D structure determination, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. This method resolves bond lengths, angles, and crystal packing .

- Spectroscopy :

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst Selection : Sodium hydride (NaH) enhances cyclization efficiency in benzothiazole formation, as seen in analogous syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Reflux conditions (70–100°C) balance reaction rate and side-product minimization. Data from similar compounds suggest yields improve by 15–20% with controlled heating .

Advanced: How is the biological activity of this compound evaluated in pharmacological studies?

- In Vitro Assays :

- Enzyme Inhibition : Tested against targets like kinases or proteases using fluorescence-based assays.

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like EGFR or PD-L1, leveraging the benzothiazole scaffold’s π-π stacking potential .

Advanced: How can researchers resolve contradictions in reported biological data for benzothiazole derivatives?

- Source Analysis : Compare assay protocols (e.g., cell line variability, incubation time). For example, conflicting IC values may arise from differences in HeLa vs. MCF-7 cell lines.

- Structural Validation : Confirm compound identity via HPLC-MS to rule out degradation products.

- Meta-Analysis : Cross-reference data from structurally similar compounds, such as 2-(4-fluorophenyl)sulfonyl derivatives, to identify trends in substituent effects .

Advanced: What computational strategies are used to explore structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the sulfonate group’s electron-withdrawing effect reduces HOMO energy, influencing binding interactions .

- Molecular Dynamics (MD) : Simulates ligand-receptor complexes over nanoseconds to assess stability.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。